molecular formula C8H7F2NO2 B14775955 2-Amino-3,5-difluoro-4-methylbenzoic acid

2-Amino-3,5-difluoro-4-methylbenzoic acid

Cat. No.: B14775955
M. Wt: 187.14 g/mol
InChI Key: UKSDFEHWVLDJTM-UHFFFAOYSA-N
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Description

2-Amino-3,5-difluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, difluoro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-difluoro-4-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3,5-difluoro-4-methylbenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often require the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-difluoro-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-Amino-3,5-difluoro-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Amino-3,5-difluoro-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The amino group allows for hydrogen bonding, further stabilizing its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylbenzoic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    2-Amino-3,4-difluorobenzoic acid: Similar structure but with fluorine atoms in different positions, affecting its biological activity.

    2-Amino-5-chloro-3-methylbenzoic acid: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.

Uniqueness

2-Amino-3,5-difluoro-4-methylbenzoic acid is unique due to the specific positioning of its substituents, which confer distinct electronic and steric properties. These characteristics make it particularly valuable in the design of molecules with targeted biological activities and enhanced stability.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

2-amino-3,5-difluoro-4-methylbenzoic acid

InChI

InChI=1S/C8H7F2NO2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,11H2,1H3,(H,12,13)

InChI Key

UKSDFEHWVLDJTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1F)N)C(=O)O)F

Origin of Product

United States

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